REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[C:4]([N:9]2[CH2:13][CH:12]([CH2:14][NH:15][C:16](=[O:18])[CH3:17])[O:11][C:10]2=[O:19])[CH:5]=[CH:6][C:7]=1I.[CH3:20][C:21]1([CH3:28])[C:25]([CH3:27])([CH3:26])[O:24][BH:23][O:22]1.C(N(CC)CC)C>O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[F:1][C:2]1[CH:3]=[C:4]([N:9]2[CH2:13][CH:12]([CH2:14][NH:15][C:16](=[O:18])[CH3:17])[O:11][C:10]2=[O:19])[CH:5]=[CH:6][C:7]=1[B:23]1[O:24][C:25]([CH3:27])([CH3:26])[C:21]([CH3:28])([CH3:20])[O:22]1 |f:4.5.6.7|
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Name
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Quantity
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20 g
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Type
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reactant
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Smiles
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FC=1C=C(C=CC1I)N1C(OC(C1)CNC(C)=O)=O
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Name
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Quantity
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130 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
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Quantity
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11.6 mL
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Type
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reactant
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Smiles
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CC1(OBOC1(C)C)C
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Name
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Quantity
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22.4 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
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Quantity
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1.32 g
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Type
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catalyst
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Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the resulting reaction mixture
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Type
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CUSTOM
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Details
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was degassed three times under a steady stream of argon
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Type
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CUSTOM
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Details
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The reaction mixture was then degassed three times again under a steady stream of argon
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Type
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TEMPERATURE
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Details
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before being heated
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Type
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TEMPERATURE
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Details
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to reflux for 7 h
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Duration
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7 h
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Type
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ADDITION
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Details
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before being treated with water (100 mL) and ethyl acetate (100 mL)
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Type
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CUSTOM
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Details
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The two layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with ethyl acetate (2×50 mL)
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Type
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WASH
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Details
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The combined organic extracts were washed with water (2×50 mL) and saturated aqueous NaCl solution (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate (MgSO4)
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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The residual brown oil was further dried in vacuo
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Name
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Type
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product
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Smiles
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FC=1C=C(C=CC1B1OC(C(O1)(C)C)(C)C)N1C(OC(C1)CNC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.8 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |